molecular formula C20H11BrClFN2O B11549898 N-[(E)-(4-bromophenyl)methylidene]-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine

N-[(E)-(4-bromophenyl)methylidene]-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11549898
M. Wt: 429.7 g/mol
InChI Key: RMAGZCWMAUODMV-UHFFFAOYSA-N
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Description

(E)-1-(4-BROMOPHENYL)-N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound that features a combination of bromine, chlorine, and fluorine atoms attached to a benzoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BROMOPHENYL)-N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves a multi-step process:

    Formation of the Benzoxazole Core: This step involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring.

    Introduction of Halogen Substituents: The bromine, chlorine, and fluorine atoms are introduced through halogenation reactions using reagents such as bromine, chlorine gas, and fluorinating agents.

    Formation of the Imine Linkage: The final step involves the condensation of the halogenated benzoxazole derivative with 4-bromobenzaldehyde under acidic conditions to form the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-BROMOPHENYL)-N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

(E)-1-(4-BROMOPHENYL)-N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

    Industrial Applications: Used as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-1-(4-BROMOPHENYL)-N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-BROMOPHENYL)-N-[2-(2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE
  • (E)-1-(4-BROMOPHENYL)-N-[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE
  • (E)-1-(4-CHLOROPHENYL)-N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE

Uniqueness

(E)-1-(4-BROMOPHENYL)-N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to the specific combination of halogen atoms and the benzoxazole core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C20H11BrClFN2O

Molecular Weight

429.7 g/mol

IUPAC Name

1-(4-bromophenyl)-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C20H11BrClFN2O/c21-13-3-1-12(2-4-13)11-24-15-6-8-19-18(10-15)25-20(26-19)16-7-5-14(23)9-17(16)22/h1-11H

InChI Key

RMAGZCWMAUODMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)F)Cl)Br

Origin of Product

United States

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